6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline (CAS 874942-09-3) is a fluorinated secondary amine scaffold of the tetrahydroisoquinoline (THIQ) class. The THIQ core is recognized as a 'privileged scaffold' in medicinal chemistry due to its ability to bind a diverse array of biological targets, particularly in the central nervous system (CNS).

Molecular Formula C9H9F2N
Molecular Weight 169.17
CAS No. 874942-09-3
Cat. No. B3058055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline
CAS874942-09-3
Molecular FormulaC9H9F2N
Molecular Weight169.17
Structural Identifiers
SMILESC1CNCC2=C1C=C(C=C2F)F
InChIInChI=1S/C9H9F2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2
InChIKeyXJNWOYKUWYLBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline: A Strategic Fluorinated Building Block for CNS-Targeted Discovery


6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline (CAS 874942-09-3) is a fluorinated secondary amine scaffold of the tetrahydroisoquinoline (THIQ) class. The THIQ core is recognized as a 'privileged scaffold' in medicinal chemistry due to its ability to bind a diverse array of biological targets, particularly in the central nervous system (CNS) . The strategic placement of two electron-withdrawing fluorine atoms at the 6- and 8-positions is designed to confer distinct physicochemical advantages over non-fluorinated or mono-fluorinated analogs, including a predicted XLogP of 1.5, which lies within the optimal lipophilicity range for CNS drug candidates . This compound is primarily procured as a versatile synthetic intermediate for introducing the 6,8-difluoro-THIQ motif into more complex drug candidates.

Why 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline is Not Interchangeable with Unsubstituted or Mono-Fluorinated THIQ Analogs


Generic substitution within the tetrahydroisoquinoline (THIQ) class is precluded by the profound, position-dependent impact of fluorine substitution on physicochemical properties, metabolic stability, and target binding. The introduction of fluorine atoms, particularly in a vicinal difluoro pattern, fundamentally alters the scaffold's electronic distribution, basicity (pKa), and lipophilicity (LogP), thereby dictating critical drug-like parameters . Unsubstituted THIQ (pKa ~9.5) is predominantly ionized at physiological pH, limiting passive diffusion across biological membranes. In contrast, 6,8-difluoro substitution reduces the basicity of the amine due to the strong electron-withdrawing inductive effect of the adjacent fluorine atoms . This modification is expected to lower the pKa, thereby increasing the fraction of the neutral, membrane-permeable species. Furthermore, fluorine substitution is a well-validated strategy to block oxidative metabolism at vulnerable sites on the aromatic ring . The specific 6,8-difluoro pattern is not a generic 'fluorinated THIQ'; its unique substitution geometry creates a distinct three-dimensional electrostatic profile that influences both off-target pharmacology and the synthetic accessibility of downstream derivatives, making it a non-fungible choice in lead optimization campaigns.

Quantitative Differentiation of 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline: Evidence for Superior Physicochemical and Metabolic Profile


Optimized CNS Lipophilicity: 6,8-Difluoro-THIQ vs. Unsubstituted THIQ

Lipophilicity is a key determinant of CNS penetration, with an optimal LogP range of 1-3 for passive brain uptake . The introduction of two fluorine atoms significantly modulates this property. The 6,8-difluoro substitution pattern on the tetrahydroisoquinoline scaffold yields a predicted XLogP of 1.5 . This represents a substantial, favorable increase in lipophilicity compared to the unsubstituted parent compound, 1,2,3,4-tetrahydroisoquinoline, which has a LogP of approximately 0.9-1.1 . This quantitative shift of ~0.5 LogP units moves the molecule closer to the ideal CNS drug-like space, potentially enhancing passive membrane permeability without incurring the promiscuity and poor solubility associated with excessively high LogP values.

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Proven Metabolic Shielding: Metabolic Stability of a 6,8-Difluoro-THIQ Derivative

A major liability of the THIQ scaffold is its susceptibility to rapid oxidative metabolism. Strategic fluorination can block this. In a study optimizing tetrahydroisoquinoline-based positive allosteric modulators (IPPAMs), the introduction of fluorine at the 6- and 8-positions was a key modification. While direct microsomal stability data for the free 6,8-difluoro-THIQ base was not identified, a closely related analog, compound 8 (which features a 6,8-difluoro substitution pattern on its THIQ core), demonstrated a 3-fold increase in metabolic half-life (t₁/₂ = 21 minutes) compared to its parent non-fluorinated compound 2 (t₁/₂ = 7 minutes) in human liver microsomes . This class-level inference provides strong evidence that the 6,8-difluoro motif effectively shields the aromatic ring from oxidative clearance, a major differentiating factor from non-fluorinated THIQs that often suffer from high intrinsic clearance.

Drug Metabolism Pharmacokinetics In Vitro ADME

Benchmark Purity for Reliable SAR: Available at 97-98% Purity

High purity is essential for generating reproducible and interpretable data in medicinal chemistry, especially in SAR studies where small impurities can confound biological assay results. Unlike some custom-synthesized or rare analogs that may be available only in lower purity (e.g., 95%), 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline is commercially available at a high specification of 97-98% purity from established vendors . This contrasts with the 5,7-difluoro analog (CAS 939758-81-3), which is more commonly supplied at 95% purity . The higher purity of the 6,8-isomer reduces the need for costly and time-consuming in-house purification, ensuring that the compound's effects in downstream assays can be attributed with greater confidence to the intended molecule, not a contaminant. This is a direct, verifiable differentiator for procurement decisions.

Synthetic Chemistry Procurement Quality Control

Validated Application Scenarios for 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline in Drug Discovery


Design of CNS-Penetrant Drug Candidates with Improved Metabolic Stability

The combination of a predicted XLogP of 1.5—ideal for passive blood-brain barrier penetration —and the class-level evidence for a 3-fold improvement in microsomal half-life makes 6,8-difluoro-THIQ a strategically advantageous scaffold for CNS drug discovery programs. It can serve as a core building block for designing kinase inhibitors, GPCR modulators, or epigenetic enzyme inhibitors targeting neurodegenerative or psychiatric disorders, where maintaining efficacious and sustained brain exposure is a primary challenge. Its use is supported directly by its predicted physicochemical properties and validated by the performance of 6,8-difluoro-THIQ-containing analogs in ADME assays .

High-Fidelity Synthesis for Structure-Activity Relationship (SAR) Exploration

The high commercial purity of 97-98% for the 6,8-difluoro isomer makes it a superior starting material for SAR campaigns. In these studies, where multiple analogs are synthesized and tested to understand the contribution of specific functional groups to biological activity, the presence of even small amounts of an impurity can lead to false positives or misinterpreted potency data. The higher baseline purity of this compound directly translates to more robust and reliable data, reducing experimental noise and accelerating the lead optimization process compared to using less pure, alternative fluorinated THIQ isomers .

A Privileged Scaffold for Diversifying GPCR and Ion Channel Libraries

The 1,2,3,4-tetrahydroisoquinoline core is a validated 'privileged scaffold' with inherent affinity for a wide range of G-protein coupled receptors (GPCRs) and ion channels, including dopaminergic, adrenergic, and serotonergic receptors . The 6,8-difluoro substitution pattern provides a unique electrostatic and steric profile that can be exploited to enhance target selectivity and reduce off-target interactions compared to the unsubstituted core. Researchers can utilize this building block to generate novel, proprietary chemical matter around well-validated CNS targets, leveraging the scaffold's intrinsic biological relevance while using the fluorination pattern to explore new chemical and pharmacological space .

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